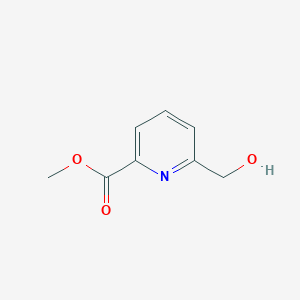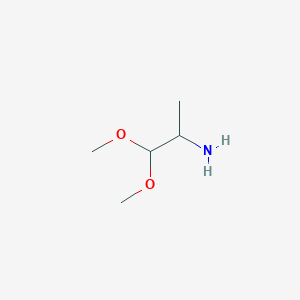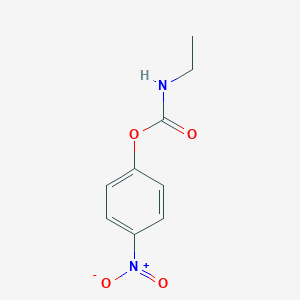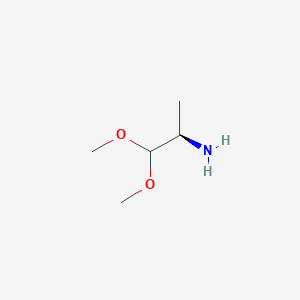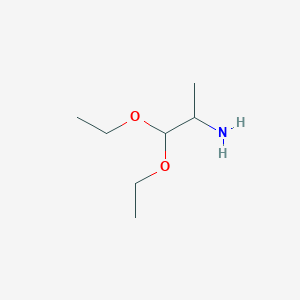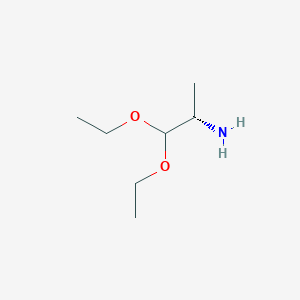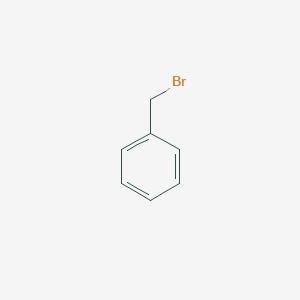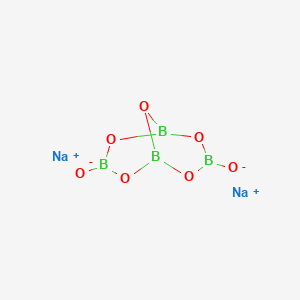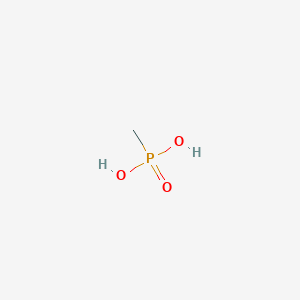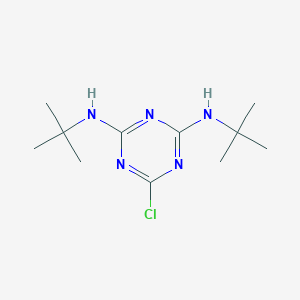
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves multi-step chemical processes starting from simple precursors. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds can be synthesized from 2,4,6-trichloro-1,3,5-triazine, demonstrating the versatility of triazine derivatives in forming complex ligands for metal complexes (Hermon & Tshuva, 2008). Another example includes the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, highlighting the potential for structural variation and the influence on physical properties (Díaz‐Ortiz et al., 2003).
Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives, including 6-chloro-N,N'-bis(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine, is characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of related compounds reveals insights into the electronic distribution and the impact of substituents on the triazine core's properties. Studies on compounds like 3,3'-dimethyl-5,5'-bis(1,2,4-triazine) have utilized high-resolution X-ray diffraction and DFT calculations to analyze electrostatic properties and charge distribution, providing a foundation for understanding the complexation abilities of these molecules (Courcot et al., 2007).
Chemical Reactions and Properties
1,3,5-Triazine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. The functional groups attached to the triazine ring, such as chloro groups or amino groups, can participate in nucleophilic substitution reactions, cyclization, and addition reactions. These reactions are crucial for further modifying the triazine core for specific applications. Studies on related triazine compounds have explored their reactivity, demonstrating the potential for creating complex molecular architectures (Geng et al., 2023).
Physical Properties Analysis
The physical properties of 1,3,5-triazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the 6-chloro-N,N'-bis(1,1-dimethylethyl) group affects these properties, making the compound suitable for various applications. Investigations into the synthesis and properties of triazine-containing podands, for example, shed light on the influence of the triazine core on the extraction and transport properties of these compounds (Chupakhin et al., 2004).
Chemical Properties Analysis
The chemical properties of 1,3,5-triazine derivatives, such as reactivity towards electrophiles and nucleophiles, acid-base behavior, and photophysical properties, are critical for their application in various fields. For instance, the study of photoacid generation from substituted 4,6-bis(trichloromethyl)-1,3,5-triazines reveals the photochemical behavior of triazine derivatives, important for their use in photoresist formulations (Pohlers et al., 1997).
科学的研究の応用
Quantitative Analysis of Triazine Pesticides
A study by Cheng and Hercules (2002) demonstrated the use of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the quantitative analysis of isomeric triazine pesticides without prior separation. This technique allowed for the estimation of the total concentration and composition of isomeric mixtures, showcasing the relevance of triazine compounds in environmental monitoring and pesticide analysis (Cheng & Hercules, 2002).
Microbial Degradation of Triazine Compounds
Mulbry (1994) explored the degradation of s-triazine compounds by Rhodococcus corallinus, highlighting the environmental impact of these compounds and the potential for bioremediation. The study focused on the microbial transformation of substituted s-triazines, contributing to the understanding of microbial pathways for detoxifying environmental contaminants (Mulbry, 1994).
Attachment of Sugar Residues to Cytotoxic Triazines
Research by Simmonds and Stevens (1982) investigated methods for attaching sugar residues to cytotoxic 1,3,5-triazines, which is crucial for the development of novel chemotherapeutic agents. This study underscores the pharmaceutical applications of triazine derivatives in designing drugs with improved efficacy and targeted delivery mechanisms (Simmonds & Stevens, 1982).
Supramolecular Chemistry Applications
Moral et al. (2010) reported on the microwave-assisted synthesis of pyrazolyl bistriazines, illustrating the utility of triazine derivatives in supramolecular chemistry for creating polymers with interesting fluorescence properties. This study highlights the role of triazine-based compounds in developing materials for advanced technological applications (Moral et al., 2010).
Synthesis and Characterization of Dendrimeric Complexes
Uysal and Koç (2010) synthesized dendrimeric melamine cored complexes capped with metal complexes, indicating the importance of triazine cores in creating materials with potential applications in catalysis and material science (Uysal & Koç, 2010).
特性
IUPAC Name |
2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCLPSNTXOGURM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192721 |
Source


|
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
CAS RN |
39605-42-0 |
Source


|
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

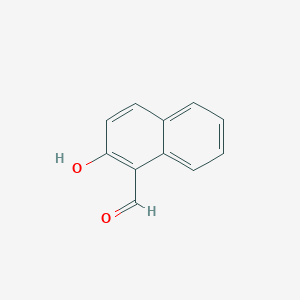
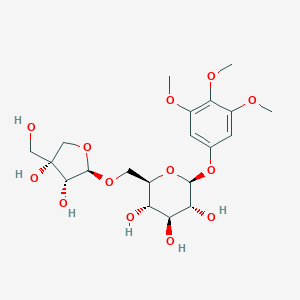
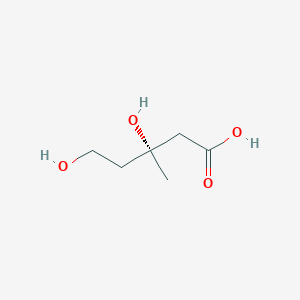
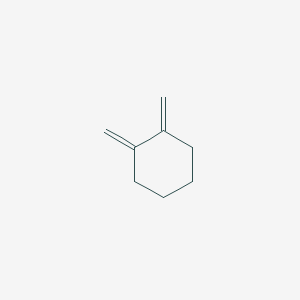
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
